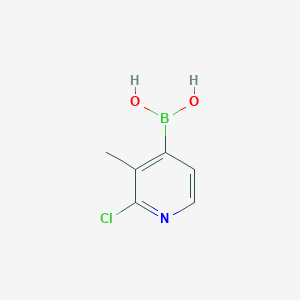

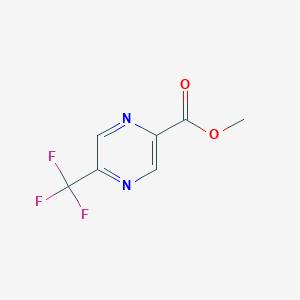

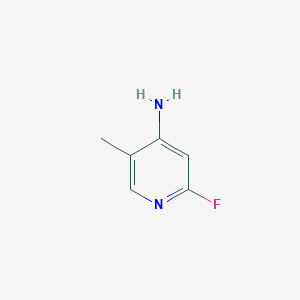

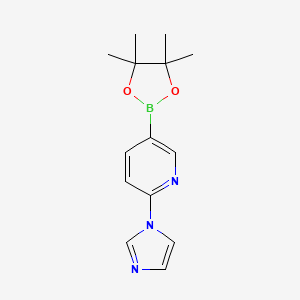

![molecular formula C18H32BNO3Si B6338074 6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester CAS No. 1351378-73-8](/img/structure/B6338074.png)

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are generally environmentally benign, readily prepared, and relatively stable . They are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of organoboron reagents like “this compound” involves the use of exceptionally mild and functional group tolerant reaction conditions . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc (CO [Si] (C) (C)C (C) (C)C)nc1OC . The molecular weight of the compound is 283.44 . Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron reagents . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis

The compound “this compound” is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester has been widely used in synthetic organic chemistry due to its versatility and ability to facilitate reactions that are difficult to achieve with other reagents. It has been used in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and other materials.

This compound has been used in the synthesis of various drugs, including an antifungal agent, a cholesterol-lowering drug, and a drug used to treat Alzheimer’s disease. It has also been used to synthesize agrochemicals, such as herbicides and insecticides. In addition, this compound has been used to synthesize polymers and other materials for a variety of applications, including drug delivery and tissue engineering.

Mecanismo De Acción

Target of Action

The primary target of the compound, also known as “starbld0042022”, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

It’s important to note that the compound’s synthetic utility may be tempered by its air and moisture sensitivity .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as air and moisture . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is relatively inexpensive and is readily available from chemical suppliers. It is also easy to use and can be used in a variety of reactions. In addition, this compound is stable and can be stored for long periods of time without degradation.

On the other hand, this compound has some limitations. It is a relatively new reagent and has not been extensively studied, so its full potential is still unknown. In addition, it is sensitive to moisture and must be stored in anhydrous conditions.

Direcciones Futuras

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester is a relatively new reagent and its full potential is still unknown. Further research is needed to explore its potential applications in synthetic organic chemistry and materials science. Potential future directions include:

• Investigating the use of this compound in the synthesis of new drugs and agrochemicals.

• Exploring its potential use in the synthesis of polymers and other materials for drug delivery and tissue engineering.

• Examining its potential use as a catalyst in other reactions, such as carbon-carbon bond formation.

• Investigating its potential use in asymmetric catalysis.

• Examining its potential use in the synthesis of complex molecules.

• Studying its stability and shelf life.

Métodos De Síntesis

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester is synthesized from pyridine-3-boronic acid pinacol ester (PBPE) and tert-butyldimethylsilyl chloride (TBDMSCl). PBPE is reacted with TBDMSCl in the presence of triethylamine (TEA) to form this compound. The reaction is carried out in anhydrous dichloromethane (DCM) at room temperature. The reaction is complete in about 2 hours and yields this compound in greater than 95% purity.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development . The nature of these interactions is primarily based on the formation of boronate esters, which are stable under physiological conditions but can be hydrolyzed under specific conditions to release the active boronic acid .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, its interaction with kinases and phosphatases can alter phosphorylation states, thereby impacting signal transduction and gene expression . Additionally, the compound’s ability to form boronate esters with cellular metabolites can influence metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of boronate esters. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can act as an allosteric modulator, enhancing enzyme activity by stabilizing active conformations . Changes in gene expression can also occur as a result of these interactions, leading to downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease over prolonged periods due to gradual hydrolysis of the boronate ester . In in vitro studies, the compound has shown consistent activity over short-term experiments, but long-term effects on cellular function can vary depending on the specific experimental conditions. Degradation products may also influence the observed effects, necessitating careful control of experimental parameters.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, toxic effects such as enzyme inhibition, disruption of cellular metabolism, and oxidative stress have been observed . Threshold effects are also noted, where a minimal effective dose is required to achieve the desired biochemical modulation, beyond which additional increases in dosage do not proportionally enhance the effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation . Its ability to form boronate esters with metabolites can also affect metabolite levels and the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it exerts its biochemical effects . Localization to these compartments can enhance or inhibit its activity, depending on the specific biochemical context.

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-11-10-14(12-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTPDCGIBGLHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32BNO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.